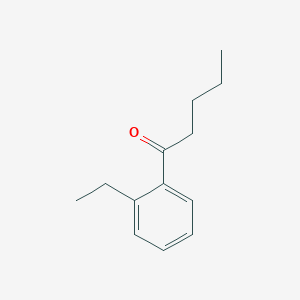

1-(2-Ethylphenyl)pentan-1-one

Descripción

1-(2-Ethylphenyl)pentan-1-one is an aryl pentanone derivative featuring a 2-ethylphenyl substituent at the ketone position. These compounds are of interest due to their structural similarity to synthetic cathinones (β-keto amphetamines), which are known for their psychostimulant properties. However, unlike cathinones such as α-PVP or MDPV, 1-(2-Ethylphenyl)pentan-1-one lacks the critical amino substituent required for dopamine/norepinephrine transporter inhibition, suggesting divergent pharmacological behavior .

Propiedades

IUPAC Name |

1-(2-ethylphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-3-5-10-13(14)12-9-7-6-8-11(12)4-2/h6-9H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYFMRGIBUTEHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=CC=C1CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)pentan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethylbenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of 1-(2-ethylphenyl)pentan-1-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Ethylphenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, 1-(2-ethylphenyl)pentan-1-ol, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.

Aplicaciones Científicas De Investigación

1-(2-Ethylphenyl)pentan-1-one has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying ketone reactivity.

Biology: The compound can be used in studies of enzyme-catalyzed reactions involving ketones.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-(2-ethylphenyl)pentan-1-one involves interactions with various molecular targets, depending on the specific application. In chemical reactions, the carbonyl group acts as an electrophile, facilitating nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparación Con Compuestos Similares

1-(1,3-Benzodioxol-5-yl)pentan-1-one

- Structure : Benzodioxol substituent at the phenyl position.

- Properties : Pale yellow oil soluble in chloroform; used as an intermediate for nervous system stimulants .

- Key Difference : The benzodioxol group enhances molecular rigidity and may influence receptor binding compared to the ethylphenyl group in the target compound.

1-(2-Hydroxyphenyl)pentan-1-one

1-(2-Furyl)pentan-1-one

N-Ethylpentylone (Ephylone)

α-PVP

MDPV

Pyrovalerone

- Structure : 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one.

- Pharmacology : Approved for medical use (e.g., fatigue treatment) but abused for stimulant effects .

- Regulatory Status : Schedule IV .

Data Tables: Comparative Analysis

Table 1. Chemical and Pharmacological Comparison

Table 2. Substituent Impact on Activity

Key Findings and Limitations

- Pharmacological Gaps: Unlike cathinones, the absence of an amino group in the target compound precludes direct interaction with monoamine transporters, limiting psychostimulant activity .

Actividad Biológica

1-(2-Ethylphenyl)pentan-1-one, also known as 2-Ethyl-1-phenylpentan-1-one, is a ketone compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of 1-(2-Ethylphenyl)pentan-1-one is . It features a pentanone chain attached to a 2-ethylphenyl group, which influences its reactivity and interactions in biological systems. The presence of the ketone functional group and the aromatic ring are critical to its biological activity.

The biological activity of 1-(2-Ethylphenyl)pentan-1-one can be attributed to several mechanisms:

- Nucleophilic Addition Reactions : The ketone group can participate in nucleophilic addition reactions, which may alter the compound's interactions with biomolecules.

- Electrophilic Substitution Reactions : The aromatic ring allows for electrophilic substitution, affecting the compound's reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that 1-(2-Ethylphenyl)pentan-1-one exhibits various biological activities. The following sections detail specific activities, mechanisms, and case studies.

Antimicrobial Activity

A study highlighted the compound's potential antimicrobial properties. It was observed that structurally similar compounds could modulate biofilm formation in Fusarium species, suggesting that 1-(2-Ethylphenyl)pentan-1-one might influence microbial growth dynamics through similar mechanisms.

Hepatotoxicity Studies

Research evaluating the effects of inhaled variants of this compound on liver health in animal models indicated significant changes in hepatic triglycerides and phospholipids at higher exposure levels. Increased liver weights were noted after prolonged exposure, suggesting potential risks associated with similar compounds.

Biofilm Modulation

Investigation into biofilm formation revealed that volatile organic compounds like 1-(2-Ethylphenyl)pentan-1-one could stimulate filamentation and increase extracellular matrix production in microbial species. This indicates a possible role in influencing microbial behavior in clinical settings.

Study on Antimicrobial Properties

A study conducted on the antimicrobial properties of related compounds found that certain ketones exhibited significant antibacterial activity against various strains. The results indicated that modifications to the aromatic ring could enhance or diminish this activity.

Hepatic Impact Assessment

In a controlled study involving mice exposed to varying concentrations of 1-(2-Ethylphenyl)pentan-1-one, researchers noted a dose-dependent increase in liver weight and lipid accumulation. This study underlined the need for further investigation into the long-term effects of exposure to this compound.

Comparative Analysis with Similar Compounds

The biological activity of 1-(2-Ethylphenyl)pentan-1-one can be compared with other ketones:

| Compound | Structure | Notable Activity |

|---|---|---|

| 1-Phenylhexan-1-one | C14H20O | Lower reactivity due to lack of ethyl group |

| 1-(2-Methylphenyl)hexan-1-one | C14H20O | Different steric properties affecting activity |

| 1-(2-Isopropylphenyl)hexan-1-one | C15H22O | Increased steric hindrance may reduce biological interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.